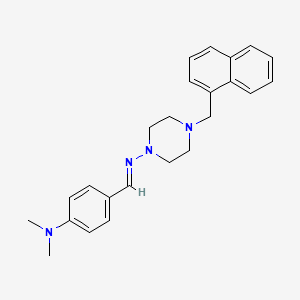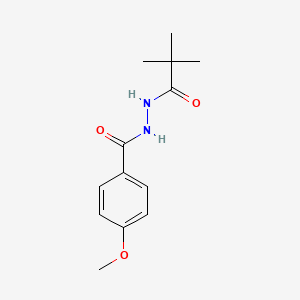![molecular formula C21H17N3O4S B3890218 (2Z)-2-[4-(2H-1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-3-[(2,5-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B3890218.png)
(2Z)-2-[4-(2H-1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-3-[(2,5-dimethoxyphenyl)amino]prop-2-enenitrile
Overview
Description
The compound “(2Z)-2-[4-(2H-1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-3-[(2,5-dimethoxyphenyl)amino]prop-2-enenitrile” is a complex organic molecule that features a combination of benzodioxole, thiazole, and dimethoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the benzodioxole and thiazole intermediates. Typical synthetic routes may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Formation: Thiazoles are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step would involve coupling the benzodioxole and thiazole intermediates with the dimethoxyphenylamine and prop-2-enenitrile moieties under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and thiazole rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers may investigate its effects on different biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Drug Development: The compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Material Science: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[4-(2H-1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile
- (2Z)-2-[4-(2H-1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-3-[(2,6-dimethoxyphenyl)amino]prop-2-enenitrile
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-25-15-4-6-18(26-2)16(8-15)23-10-14(9-22)21-24-17(11-29-21)13-3-5-19-20(7-13)28-12-27-19/h3-8,10-11,23H,12H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWWBCVXWXHCMF-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3890140.png)
![(Z)-1-(4-Methylphenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B3890147.png)

![N'-{[(1-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890152.png)
![2-(octylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3890156.png)
![N-[4-(diethylamino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890172.png)
![N-[(E)-[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B3890179.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate](/img/structure/B3890188.png)
![N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide](/img/structure/B3890192.png)
![1-[4-(4-Benzylpiperazin-1-yl)-6-methyl-1-phenyl-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B3890198.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890203.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890210.png)

![4-methoxy-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3890243.png)
